molecular formula C5H3N3O B13957403 4-Pyrimidinecarbonitrile, 1,2-dihydro-2-oxo-

4-Pyrimidinecarbonitrile, 1,2-dihydro-2-oxo-

Cat. No.: B13957403
M. Wt: 121.10 g/mol
InChI Key: MNMJCSGSYVIWHT-UHFFFAOYSA-N
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Description

4-Pyrimidinecarbonitrile, 1,2-dihydro-2-oxo- is a chemical compound with the molecular formula C5H3N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinecarbonitrile, 1,2-dihydro-2-oxo- can be achieved through a three-component reaction involving aldehydes, N-unsubstituted amidines, and malononitrile or ethyl cyanoacetate. This reaction is typically carried out under thermal aqueous conditions using bismuth (III) nitrate pentahydrate as a catalyst. The process is rapid and yields the desired pyrimidine and pyrimidinone derivatives with high purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of heterogeneous catalysts like bismuth (III) nitrate pentahydrate is advantageous due to its stability, non-toxicity, and ease of handling. These catalysts facilitate the synthesis process while minimizing waste and reducing costs .

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinecarbonitrile, 1,2-dihydro-2-oxo- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce dihydropyrimidines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .

Scientific Research Applications

4-Pyrimidinecarbonitrile, 1,2-dihydro-2-oxo- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarbonitrile, 1,2-dihydro-2-oxo- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarbonitrile: A similar compound with a pyridine ring instead of a pyrimidine ring.

    2-Pyrimidinecarbonitrile: Another pyrimidine derivative with a different substitution pattern.

    4-Hydroxypyrimidine-5-carbonitrile: A hydroxyl-substituted pyrimidine carbonitrile.

Uniqueness

4-Pyrimidinecarbonitrile, 1,2-dihydro-2-oxo- is unique due to its specific substitution pattern and the presence of both a nitrile and an oxo group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-oxo-1H-pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c6-3-4-1-2-7-5(9)8-4/h1-2H,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMJCSGSYVIWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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